molecular formula C25H25N3O4S2 B3297910 N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896344-34-6

N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B3297910
CAS No.: 896344-34-6
M. Wt: 495.6 g/mol
InChI Key: MYZDALSHVAYBAI-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative featuring two distinct substituents:

  • R1: A 2-(1H-indol-3-yl)ethyl group, derived from tryptamine, which introduces aromatic and hydrogen-bonding capabilities via the indole moiety.

This dual-functionalized ethanediamide is hypothesized to exhibit unique physicochemical and biological properties due to the synergistic effects of its substituents.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-17-8-10-19(11-9-17)34(31,32)23(22-7-4-14-33-22)16-28-25(30)24(29)26-13-12-18-15-27-21-6-3-2-5-20(18)21/h2-11,14-15,23,27H,12-13,16H2,1H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZDALSHVAYBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the coupling of tryptamine derivatives with sulfonyl and thiophene-containing reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the sulfonyl group can yield thiol derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the sulfonyl and thiophene groups can modulate the compound’s overall activity. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs of Ethanediamide Derivatives

The table below compares the target compound with structurally related ethanediamides and monoamides:

Compound Name Core Structure Substituent R1 Substituent R2 Key Features Biological/Physicochemical Notes Reference
Target Compound Ethanediamide 2-(1H-indol-3-yl)ethyl 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl Tosyl, thiophene, indole Hypothesized enhanced solubility (tosyl) and heterocyclic interactions (thiophene/indole)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide Ethanediamide 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl 4-(trifluoromethyl)phenyl Trifluoromethyl (lipophilicity), piperidine (basic center) Likely improved membrane permeability due to CF3 group
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide Ethanediamide 2-(2-(4-Fluorophenyl)thiazolo-triazol-6-yl)ethyl 4-methoxyphenyl Thiazolo-triazole (rigid heterocycle), fluorophenyl (electron-withdrawing) Potential kinase inhibition due to heterocyclic motifs
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Monoamide 2-(1H-indol-3-yl)ethyl 2-(2-fluoro-biphenyl-4-yl)propanoyl Flurbiprofen-derived, biphenyl (planar aromaticity) Anti-inflammatory potential inferred from flurbiprofen backbone
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) Sulfonamide 2-(2-(3-acetylphenyl)-indol-3-yl)ethyl 4-methylbenzenesulfonyl Tosyl, acetylphenyl (hydrogen-bond acceptor) Gold-catalyzed synthesis; possible antimicrobial activity

Key Comparative Insights

Ethanediamide vs. Monoamide/Sulfonamide Cores
  • Ethanediamides (e.g., target compound, ): The oxalamide linker provides two amide bonds, enhancing hydrogen-bonding capacity and conformational rigidity compared to monoamides. This may improve target selectivity in drug design.
Substituent Effects
  • Methylation (as in ) may alter metabolic stability.
  • Sulfonamide/Tosyl Groups : Present in the target compound and , these groups improve aqueous solubility and may engage in sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase).
  • Heterocyclic Moieties: Thiophene (target) vs.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, focusing on its antibacterial properties and possible mechanisms of action.

Synthesis

While specific synthesis protocols for this compound are not extensively documented, it can be synthesized through multi-step organic reactions involving indoles and thiophene derivatives. The synthesis typically involves the formation of the indole and thiophene linkages followed by sulfonylation.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Target Bacteria
Compound A20-40Staphylococcus aureus
Compound B40-70Escherichia coli

These findings suggest that the compound may exhibit comparable or superior antibacterial activity due to its unique structural features.

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with DNA replication. Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, which ultimately results in cell death.

Case Studies

Several case studies have examined the biological activity of related compounds:

  • Study on Indole Derivatives : A study reported that indole derivatives exhibited significant antibacterial activity against multi-drug resistant Staphylococcus aureus with MIC values ranging from 10 to 30 µM .
  • Thienyl Compounds : Another investigation focused on thiophene-based compounds, revealing their potential as effective agents against Escherichia coli and Pseudomonas aeruginosa, with observed MIC values between 15 to 50 µM .
  • Sulfonamide Synergy : Research has indicated that sulfonamide groups can enhance the antibacterial properties when combined with indole and thiophene moieties, suggesting a synergistic effect that could be explored further in the context of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

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